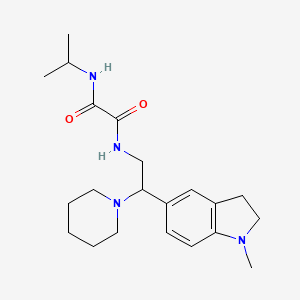

3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime is a type of oxime, which is an organic compound belonging to the imines . It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol .

Synthesis Analysis

Oximes, including 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime, can be synthesized by the condensation of an aldehyde or a ketone with hydroxylamine . In addition, oxime esters, which are closely related to oximes, have been found to be versatile building blocks for the synthesis of various heterocycles .Molecular Structure Analysis

The molecular structure of 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime is characterized by the presence of an oxime group, which has the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime .Chemical Reactions Analysis

Oximes, including 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime, can undergo various chemical reactions. For instance, the strong boron Lewis acid tris (pentafluorophenyl)borane, B(C6F5)3, has been found to catalyze the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents .Physical And Chemical Properties Analysis

Oximes, including 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime, generally exist as colorless crystals or as thick liquids and are poorly soluble in water . They have three characteristic bands in the infrared spectrum, corresponding to the stretching vibrations of its three types of bonds: 3600 cm−1 (O−H), 1665 cm−1 (C=N), and 945 cm−1 (N−O) .Aplicaciones Científicas De Investigación

- Porous Organic Polymers (POPs) , synthesized from various organic monomers, have emerged as promising materials for photocatalytic reactions. Researchers have reported two POP-based photocatalysts:

- POP2-Ni : Co-polymerized from vinyl-functionalized DADHP and 2,2’-bipyridine monomers, POP2-Ni exhibits strong synergy between photocatalytic and Ni catalytic cycles. It efficiently facilitates energy, electron, and organic radical transfer, enhancing C-P bond-forming reactions between diarylphosphine oxides and aryl iodides. These POP catalysts are easily recoverable and reusable, making them promising for heterogeneous photocatalytic organic transformations .

Photocatalysis and Organic Transformations

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(3E)-1-(2-hydroxyphenyl)-3-methoxyiminopropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-11-7-6-10(13)8-4-2-3-5-9(8)12/h2-5,7,12H,6H2,1H3/b11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECOMRHQOFQGJI-YRNVUSSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/CC(=O)C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2386980.png)

![4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2386981.png)

![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2386986.png)

![3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2386991.png)

![7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2386992.png)

![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)

![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)